tert-Butyl 2-(bromomethyl)-5-nitrobenzoate
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Overview
Description
tert-Butyl 2-(bromomethyl)-5-nitrobenzoate is an organic compound that features a tert-butyl ester group, a bromomethyl substituent, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(bromomethyl)-5-nitrobenzoate typically involves the bromination of a suitable precursor, such as tert-butyl 2-methyl-5-nitrobenzoate. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a methyl group with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(bromomethyl)-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.
Reduction: The major product is the corresponding amine.
Ester Hydrolysis: The major product is 2-(bromomethyl)-5-nitrobenzoic acid.
Scientific Research Applications
tert-Butyl 2-(bromomethyl)-5-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound can be used in the preparation of functionalized polymers and advanced materials with specific properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(bromomethyl)-5-nitrobenzoate in chemical reactions involves the reactivity of its functional groups:
Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles.
Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.
tert-Butyl Ester Group: Provides stability to the molecule and can be hydrolyzed to reveal a carboxylic acid group for further functionalization.
Comparison with Similar Compounds
tert-Butyl 2-(bromomethyl)-5-nitrobenzoate can be compared with similar compounds such as:
tert-Butyl 2-(chloromethyl)-5-nitrobenzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
tert-Butyl 2-(bromomethyl)-4-nitrobenzoate:
tert-Butyl 2-(bromomethyl)-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group, resulting in different reactivity and applications in synthesis and medicinal chemistry.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)10-6-9(14(16)17)5-4-8(10)7-13/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFOERYPFCFEPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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